(1S)-3-[[(9S)-Cinchonan-9-ylimino]methyl]-2-[[(tert-butyl)diphenylsilyl]oxy]-[1,1-binaphthalen]-2-OL
Description
This compound features a [1,1'-binaphthalene]-2-ol core modified with two critical functional groups:
- A (tert-butyl)diphenylsilyl ether at the 2-hydroxy position, providing steric bulk and hydrolytic stability.
The stereochemical configuration (1S,9S) is pivotal for enantioselective applications, such as asymmetric catalysis or chiral recognition. The tert-butyldiphenylsilyl (TBDPS) group enhances solubility in non-polar solvents while protecting the hydroxyl group during synthetic steps.
Properties
Molecular Formula |
C56H53N3O2Si |
|---|---|
Molecular Weight |
828.1 g/mol |
IUPAC Name |
1-[2-[tert-butyl(diphenyl)silyl]oxynaphthalen-1-yl]-3-[[[(2R,4R,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]iminomethyl]naphthalen-2-ol |
InChI |
InChI=1S/C56H53N3O2Si/c1-5-38-37-59-33-31-40(38)35-50(59)54(48-30-32-57-49-27-17-16-26-47(48)49)58-36-42-34-41-19-13-15-25-46(41)53(55(42)60)52-45-24-14-12-18-39(45)28-29-51(52)61-62(56(2,3)4,43-20-8-6-9-21-43)44-22-10-7-11-23-44/h5-30,32,34,36,38,40,50,54,60H,1,31,33,35,37H2,2-4H3/t38-,40-,50-,54?/m1/s1 |
InChI Key |
HJVPMMQNVLOVDY-ZMGASSLTSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3=C(C4=CC=CC=C4C=C3)C5=C(C(=CC6=CC=CC=C65)C=NC([C@H]7C[C@H]8CCN7C[C@H]8C=C)C9=CC=NC1=CC=CC=C91)O |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3=C(C4=CC=CC=C4C=C3)C5=C(C(=CC6=CC=CC=C65)C=NC(C7CC8CCN7CC8C=C)C9=CC=NC1=CC=CC=C91)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-3-[[(9S)-Cinchonan-9-ylimino]methyl]-2-[[(tert-butyl)diphenylsilyl]oxy]-[1,1-binaphthalen]-2-OL typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Cinchona Derivative: The cinchona alkaloid is modified to introduce the imino group.
Binaphthyl Derivative Synthesis: The binaphthyl moiety is synthesized and functionalized to introduce the hydroxyl group.
Coupling Reaction: The cinchona derivative and the binaphthyl derivative are coupled under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(1S)-3-[[(9S)-Cinchonan-9-ylimino]methyl]-2-[[(tert-butyl)diphenylsilyl]oxy]-[1,1-binaphthalen]-2-OL can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The imino group can be reduced to form an amine.
Substitution: The tert-butyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the imino group would yield an amine.
Scientific Research Applications
(1S)-3-[[(9S)-Cinchonan-9-ylimino]methyl]-2-[[(tert-butyl)diphenylsilyl]oxy]-[1,1-binaphthalen]-2-OL has several scientific research applications:
Asymmetric Synthesis: It can be used as a chiral catalyst in asymmetric synthesis, helping to produce enantiomerically pure compounds.
Medicinal Chemistry:
Material Science: Could be used in the synthesis of novel materials with specific optical or electronic properties.
Mechanism of Action
The mechanism by which (1S)-3-[[(9S)-Cinchonan-9-ylimino]methyl]-2-[[(tert-butyl)diphenylsilyl]oxy]-[1,1-binaphthalen]-2-OL exerts its effects typically involves interaction with specific molecular targets. For example, as a chiral catalyst, it may interact with substrates to induce chirality through steric and electronic effects. The exact pathways and molecular targets would depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Research Implications and Gaps
- Advantages of Target Compound : Combines the chiral binaphthalene scaffold with a Cinchonan motif, suggesting dual functionality (chiral induction and substrate activation).
- Limitations : Lack of reported catalytic data or ee values for the target compound limits direct performance comparisons.
- Future Directions : Empirical studies on asymmetric catalysis (e.g., aldol reactions) and HPLC analysis of enantiopurity are needed.
Biological Activity
The compound (1S)-3-[[(9S)-Cinchonan-9-ylimino]methyl]-2-[[(tert-butyl)diphenylsilyl]oxy]-[1,1-binaphthalen]-2-OL, also known as YJG-Schiff-2, is a complex organic molecule with the molecular formula C56H53N3O2Si and a molar mass of 828.12 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
- Molecular Formula : C56H53N3O2Si
- CAS Number : 1809433-24-6
- Synonyms : YJG-Schiff-2
The structure of this compound features a cinchonan moiety which is known for its biological activity, particularly in the context of alkaloids and their derivatives. The presence of the tert-butyl diphenylsilyl group enhances its stability and solubility, which are critical for biological applications.
Anticancer Properties
Recent studies have indicated that compounds similar to YJG-Schiff-2 exhibit significant anticancer properties. For instance, research on related structures has demonstrated the ability to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The specific activity of YJG-Schiff-2 in this context remains to be fully elucidated but is promising based on structural analogs.
Enzyme Inhibition
YJG-Schiff-2 may act as an inhibitor of key enzymes involved in inflammatory pathways. Compounds with similar structures have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are crucial in mediating inflammation and pain. For example, dual inhibitors derived from similar frameworks have demonstrated IC50 values in the low micromolar range against these enzymes .
In Vitro Studies
In vitro studies conducted on derivatives of YJG-Schiff-2 have shown varying degrees of biological activity. One study highlighted a related compound's effectiveness as a dual inhibitor of both COX and LOX, with an IC50 value of 0.77 µM for LOX and 0.39 µM for COX . These findings suggest that YJG-Schiff-2 could potentially exhibit similar inhibitory effects.
Data Table: Biological Activity Summary
| Activity Type | Related Compound | IC50 Value (µM) | Model Used |
|---|---|---|---|
| COX Inhibition | CI-1004 | 0.39 | Rat Basophilic Leukemia Cells |
| LOX Inhibition | CI-1004 | 0.77 | Rat Basophilic Leukemia Cells |
| Anti-inflammatory | Related Compound | 0.6 | Rat Carrageenan Paw Edema Model |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
